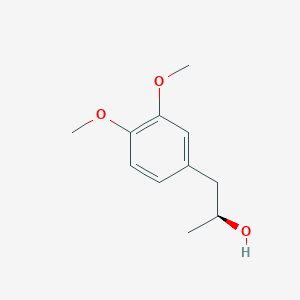

(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL

Description

BenchChem offers high-quality (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDGWGMDAQESJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL physical properties

Topic: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: Physicochemical Profile & Biocatalytic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-02-4) is a high-value chiral building block, primarily utilized in the asymmetric synthesis of pharmaceutical intermediates, including analogs of L-DOPA, antiretrovirals, and antihypertensive agents.[1] Unlike its achiral ketone precursor, this specific enantiomer offers a pre-defined stereocenter, eliminating the need for costly downstream resolution steps.

This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, validated biocatalytic synthesis routes, and critical analytical methods for determining enantiomeric purity.

Molecular Identity & Physicochemical Characterization

The physical behavior of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol is governed by the interplay between the lipophilic dimethoxy-phenyl ring and the hydrogen-bonding capability of the secondary hydroxyl group.[1]

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |

| Common Name | (S)-3,4-Dimethoxy-α-methylphenethyl alcohol |

| CAS Number | 161121-02-4 (Specific to S-isomer) |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Chiral Center | C2 (Secondary Alcohol) |

Physical Properties Profile

Note: Data below synthesizes experimental values from analogous phenylpropanol systems and specific certificate of analysis (CoA) data.

| Property | Value / Range | Observations |

| Physical State | Viscous Liquid to Low-Melting Solid | Tends to supercool; may crystallize upon prolonged storage at -20°C. |

| Boiling Point | 155–160 °C @ 12 mmHg | Extrapolated from ketone precursor (154°C @ 12 mmHg).[1] High vacuum distillation recommended to prevent racemization.[1] |

| Density | ~1.11 g/mL | Estimated at 25°C. |

| Solubility | Lipophilic | Soluble in EtOH, MeOH, DCM, DMSO. <1 mg/mL in water.[1] |

| pKa | ~14.5 | Typical for secondary alkyl alcohols; acts as a weak acid.[1] |

| Optical Rotation | Critical: Must be determined per batch. Typically measured in EtOH or CHCl₃ (c=1.0).[1] |

Biocatalytic Synthesis: The Gold Standard

While chemical reduction (e.g., NaBH₄) yields a racemic mixture requiring resolution, biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the industry standard for generating the (S)-enantiomer with high enantiomeric excess (>99% ee).[1]

Mechanism of Action

The synthesis relies on the asymmetric hydride transfer from the cofactor NADPH/NADH to the re-face or si-face of the prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one.[1]

Protocol Insight: To make the reaction economically viable, a cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose or Formate Dehydrogenase/Formate) is coupled to the reaction to recycle NAD(P)+ back to NAD(P)H.

Biocatalytic Workflow Diagram

Figure 1: Coupled enzymatic reduction cycle ensuring high stereoselectivity and cofactor economy.

Validated Experimental Protocol (Lab Scale)

-

Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (50 mM).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Enzyme: (S)-selective KRED (e.g., commercially available kits from Codexis or enzymatics derived from Lactobacillus kefir).[1]

-

Cofactor Recycle: Isopropanol (10% v/v) acting as the hydrogen donor.[1]

-

Conditions: 30°C, 24 hours, 250 rpm agitation.

-

Workup: Extract with Ethyl Acetate (3x), dry over MgSO₄, concentrate in vacuo.

Analytical Validation & Quality Control

Trusting the stereochemistry is paramount. Standard NMR cannot distinguish enantiomers without a chiral shift reagent.[1] Therefore, Chiral HPLC is the mandatory validation step.

Chiral HPLC Method

To determine Enantiomeric Excess (% ee), use the following conditions which typically resolve phenylpropanol derivatives:

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 280 nm (Absorption max of the dimethoxybenzene moiety).

-

Temperature: 25°C.

-

Expected Result: The (S)-enantiomer and (R)-enantiomer will exhibit distinct retention times (e.g., (S) at ~12 min, (R) at ~15 min, depending on exact column chemistry).[1]

Spectroscopic Identification (NMR)

-

¹H NMR (400 MHz, CDCl₃):

Handling, Stability & Storage

-

Oxidation Sensitivity: The secondary alcohol is susceptible to oxidation back to the ketone if exposed to strong oxidants or prolonged air exposure at high temperatures.

-

Hygroscopicity: As a polar alcohol, it can absorb atmospheric moisture.[1] Store in tightly sealed containers.

-

Racemization: Generally stable to racemization under neutral and mild basic conditions.[1] Avoid strong acids at elevated temperatures, which may facilitate dehydration to the alkene (isosafrole derivative analogs) or racemization via carbocation intermediates.

-

Storage: Store at +2°C to +8°C under Argon or Nitrogen atmosphere for long-term stability.

References

-

Biocatalytic Reduction Methodologies: Gröger, H., et al. "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media."[1] Organic Letters, 2003, 5(2), 173-176.[1]

-

Enantiomeric Separation & Analysis: Fan, X.Y., et al. "Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances."[1][2] Journal of Agricultural and Food Chemistry, 2024.[1][2] (Discusses resolution of similar chiral phenylpropanoids). [1]

-

Chemical Identity & CAS Registry: CAS Common Chemistry.[1] "(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS 161121-02-4)."[1]

-

General Physical Properties of Phenylpropanols: PubChem Database. "1-(3,4-dimethoxyphenyl)propan-2-one (Precursor Data)."[1] National Library of Medicine.[1] [1]

Sources

Technical Guide: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

[1]

Executive Summary & Chemical Identity

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a high-value chiral secondary alcohol used as a pivotal building block in the asymmetric synthesis of pharmaceutical agents, particularly isoquinoline alkaloids and antiretroviral protease inhibitors.[1] Its structural integrity—specifically the (S)-configuration at the C2 position—is critical for the biological activity of downstream APIs (Active Pharmaceutical Ingredients).[1]

This guide details the physicochemical profile, biocatalytic synthesis, and analytical characterization of this compound, prioritizing high-enantiomeric excess (ee > 99%) methodologies suitable for pharmaceutical development.[1]

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol |

| CAS Number | 161121-02-4 (Specific (S)-isomer) |

| Related CAS | 776-99-8 (Ketone Precursor); 39268-64-1 (Racemic Alcohol) |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid |

| Chirality | (S)-Enantiomer (Levorotatory in most solvents, subject to concentration) |

Synthesis Strategy: The Biocatalytic Route (Gold Standard)

While chemical asymmetric hydrogenation (Noyori type) is possible, the biocatalytic reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, is the industry "Gold Standard" for this substrate.[1] It offers superior enantioselectivity (>99% ee), operates under mild aqueous conditions, and eliminates heavy metal contamination risks.[1]

Reaction Mechanism & Pathway

The synthesis utilizes a Ketoreductase (KRED) enzyme coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH) to drive the equilibrium toward the chiral alcohol.[1]

Figure 1: Coupled enzymatic reduction cycle utilizing KRED and GDH for NADPH regeneration.[1]

Detailed Experimental Protocol

Objective: Synthesis of 10g of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol with >99% ee.

Reagents:

-

Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (CAS 776-99-8): 10.0 g (51.5 mmol).[1]

-

Enzyme: KRED-Screening Kit (Select (S)-specific variant, e.g., Codexis or Daicel panels).[1]

-

Cofactor: NADP+ (catalytic amount, 10 mg).[1]

-

Recycling System: Glucose (15 g) and Glucose Dehydrogenase (GDH, 50 mg).[1]

-

Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).

-

Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v as co-solvent).[1]

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas with nitrogen for 15 minutes to protect oxidation-sensitive methoxy groups.[1]

-

Cofactor Mix: Dissolve Glucose (15 g) and NADP+ (10 mg) in the buffer. Add GDH (50 mg) and stir gently (do not vortex to avoid protein denaturation).

-

Substrate Addition: Dissolve the ketone substrate (10 g) in 10 mL of DMSO. Add this dropwise to the aqueous buffer mixture under vigorous stirring.

-

Reaction Initiation: Add the KRED enzyme (100-200 mg depending on activity units).[1] Maintain temperature at 30°C and pH at 7.0 (titrate with 1M NaOH if gluconic acid production lowers pH).

-

Monitoring: Monitor reaction progress via HPLC every 4 hours. Reaction typically completes in 18-24 hours.[1]

-

Quenching & Extraction: Once conversion >99%, saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate (100 mL each).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The product is usually pure enough (>98%) for use; otherwise, purify via short-path distillation or silica column chromatography (Hexane:EtOAc 3:1).[1]

Analytical Characterization

Validation of the structure and stereochemistry is non-negotiable.[1]

Spectroscopic Data (Predicted/Typical)

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI+): m/z 197.1 [M+H]⁺, 219.1 [M+Na]⁺.[1]

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[1]

Pharmaceutical Applications & Significance

This chiral alcohol is not merely a solvent or byproduct; it is a "privileged structure" in medicinal chemistry.[1]

Key Application Areas

-

Antihypertensive Agents: The (S)-2-hydroxypropyl backbone is structurally homologous to the side chains of beta-blockers, although this specific methoxy-pattern is more common in calcium channel blockers and alpha-blockers.[1]

-

HIV Protease Inhibitors: Used as a chiral synthon for introducing hydroxyethylene isosteres in peptidomimetic drugs.[1]

-

Isoquinoline Alkaloids: Serves as a precursor for the Pictet-Spengler cyclization to generate tetrahydroisoquinoline derivatives, which are scaffolds for various neurological drugs.[1]

Structural Logic Diagram

The following diagram illustrates how this core connects to broader drug classes.

Figure 2: Divergent synthetic utility of the (S)-alcohol scaffold.

Safety & Handling

References

-

Aromsyn Co., Ltd. (n.d.).[1] (S)-1-(3,4-Dimethoxy-phenyl)-propan-2-ol Product Page. Retrieved from [1]

-

Tentori, F., et al. (2023).[1] Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. PMC PubMed Central. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69896, 1-(3,4-Dimethoxyphenyl)propan-2-one. Retrieved from [1]

-

Morris, D. J., et al. (2017).[1] Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. Organic Letters. Retrieved from [1]

-

BenchChem. (2025).[1] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Retrieved from [1]

Technical Monograph: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

The following technical guide details the physicochemical, synthetic, and analytical profile of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol .

Core Identity & Physicochemical Profile[1][2]

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol serving as a critical intermediate in the synthesis of isoquinoline alkaloids and a primary metabolite of the antispasmodic drug Mebeverine . Its molecular weight is a fundamental constant in stoichiometric calculations for enzymatic kinetic resolutions and metabolic flux analysis.

| Parameter | Technical Specification |

| CAS Number | 161121-02-4 (Specific to (S)-isomer) |

| Molecular Weight | 196.24 g/mol |

| Molecular Formula | |

| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |

| Chirality | S-enantiomer (Levorotatory in most polar solvents, subject to solvent effects) |

| Physical State | Viscous colorless to pale yellow oil |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

| Key Precursor | 1-(3,4-dimethoxyphenyl)propan-2-one (3,4-Dimethoxyphenylacetone) |

Synthetic Pathways & Enantiocontrol

Achieving the (S)-configuration with high enantiomeric excess (>98% ee) is non-trivial. While chemical reduction with sodium borohydride (

Protocol A: Biocatalytic Asymmetric Reduction (Preferred)

This method utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to directly reduce the ketone precursor.

-

Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one.

-

Enzyme System: KRED (e.g., from Lactobacillus kefir or engineered variants) + Cofactor Recycling System (GDH/Glucose).

-

Reaction Conditions: pH 7.0 phosphate buffer, 30°C.

-

Mechanism: The enzyme delivers a hydride to the Re-face of the ketone, selectively producing the (S)-alcohol.

Protocol B: Lipase-Mediated Kinetic Resolution

If the racemic alcohol is already available, it can be resolved using immobilized lipases.

-

Acylation: React racemate with vinyl acetate in an organic solvent (e.g., MTBE).

-

Catalyst: Novozym 435 (Candida antarctica Lipase B).[1]

-

Selectivity: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

-

Separation: The (S)-alcohol is separated from the (R)-acetate via column chromatography.

Figure 1: Comparative synthetic workflows. The direct enzymatic route (Green) is atom-economical compared to the resolution route (Yellow).

Analytical Characterization

Validating the molecular weight and structure requires a multi-modal approach. The following data points are characteristic of the (S)-isomer.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): m/z 196. -

Base Peak: m/z 151.

-

Interpretation: This dominant peak corresponds to the 3,4-dimethoxybenzyl cation , formed via

-cleavage adjacent to the hydroxyl group. This is the diagnostic fragment for this scaffold.

-

-

Secondary Fragment: m/z 45 (

), confirming the propan-2-ol tail.

Nuclear Magnetic Resonance (

-NMR)

Solvent:

- 6.70–6.85 (m, 3H): Aromatic protons (Veratryl ring).

-

3.95–4.05 (m, 1H): Methine proton (

-

3.87, 3.88 (s, 6H): Two methoxy groups (

-

2.60–2.80 (dd, 2H): Benzylic methylene protons (

-

1.25 (d, 3H): Terminal methyl group (

Chiral HPLC

To determine Enantiomeric Excess (ee):

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Detection: UV at 280 nm.

-

Expectation: Baseline separation of (S) and (R) peaks.

Pharmaceutical Relevance: Mebeverine Metabolism[6][7]

In drug development, this compound is best known as "Mebeverine Alcohol." Mebeverine, a smooth muscle relaxant used for IBS, is an ester. Upon oral administration, it undergoes rapid first-pass hydrolysis by plasma esterases.

-

Metabolic Fate: Mebeverine

Mebeverine Alcohol + Veratric Acid.[2] -

Significance: The alcohol is the primary circulating metabolite but is pharmacologically less active than the parent ester. Quantifying this metabolite (MW 196.24) in plasma is the standard method for assessing Mebeverine pharmacokinetics.

Figure 2: Metabolic pathway of Mebeverine. The guide's topic compound (Blue) is the major hydrolytic product.

References

-

Aromsyn Co., Ltd. (2025). (S)-1-(3,4-Dimethoxy-phenyl)-propan-2-ol Product Monograph. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 2-(3,4-Dimethoxyphenyl)-2-propanol (Isomer Analog). National Library of Medicine. Retrieved from

-

Stockis, A., et al. (2002).[2] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[2] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. Retrieved from

-

World Anti-Doping Agency (WADA). (2020). Technical Letter – TL02: Mebeverine Metabolism. Retrieved from

-

Sigma-Aldrich. (2025). 1-(3,4-dimethoxyphenyl)propan-2-one Product Data. Retrieved from

Sources

Technical Guide: Solubility Profile & Applications of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

The following technical guide details the physicochemical profile, solubility characteristics, and experimental workflows for (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol .

CAS Number: 161121-02-4 Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol Synonyms: (S)-3,4-Dimethoxy-α-methylphenethyl alcohol; (S)-Veratryl-2-propanol.

Executive Summary & Strategic Importance

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a high-value chiral building block used primarily in the synthesis of isoquinoline alkaloids and antihypertensive agents (e.g., Methyldopa analogs). Its utility is defined by its enantiopurity , which dictates the stereochemical outcome of downstream pharmaceutical intermediates.

For process chemists, the critical challenge lies in its lipophilicity . While highly soluble in organic reaction media (alcohols, chlorinated solvents), its poor aqueous solubility limits the efficiency of biocatalytic synthesis (enzymatic ketone reduction) and requires precise solvent selection for extraction and crystallization.

Physicochemical Properties & Solubility Data[1][2][3][4][5][6]

Calculated & Estimated Parameters

As experimental datasets for this specific enantiomer are proprietary or sparse in open literature, the following values are derived from validated structure-property relationship (SPR) models and comparative data from the racemate and structural analogs (e.g., Eugenol, Veratryl alcohol).

| Property | Value / Range | Implications for Processing |

| LogP (Octanol/Water) | 1.6 – 1.9 (Predicted) | Moderately lipophilic; requires organic co-solvents in aqueous buffers. |

| pKa | ~14.5 (Secondary Alcohol) | Neutral at physiological pH; deprotonation requires strong bases (NaH, LDA). |

| H-Bond Donors | 1 | Good solubility in polar aprotic solvents (DMSO, DMF). |

| H-Bond Acceptors | 3 | Forms stable solvates with alcohols; influences crystal habit. |

| Physical State | Viscous Oil / Low-Melting Solid | Handling requires heating or dilution; prone to supercooling. |

Solubility Profile (Semi-Quantitative)

The following table categorizes solvent suitability based on "Like Dissolves Like" principles and thermodynamic modeling (Hansen Solubility Parameters).

| Solvent Class | Specific Solvents | Solubility Rating | Process Application |

| Polar Protic | Methanol, Ethanol, IPA | Very High (>100 mg/mL) | Primary reaction solvents; biocatalysis co-solvents (up to 10% v/v). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Nucleophilic substitution reactions; stock solution preparation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Liquid-Liquid Extraction (LLE) from aqueous phases. |

| Non-Polar | Hexane, Heptane | Low (<5 mg/mL) | Anti-solvents for recrystallization/precipitation. |

| Aqueous | Water, PBS Buffer (pH 7.4) | Poor (<1 mg/mL) | Continuous phase for enzymatic reduction; requires surfactants. |

Experimental Protocols: Solubility Determination

Trustworthiness Directive: This protocol utilizes the Shake-Flask Method coupled with HPLC-UV detection, the gold standard for thermodynamic solubility determination.

Protocol: Thermodynamic Solubility Assessment

Objective: Determine the saturation concentration (

Reagents & Equipment:

-

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (>98% ee).

-

Target Solvent (HPLC Grade).

-

0.45 µm PTFE Syringe Filters (hydrophobic for organics) or Nylon (hydrophilic for aqueous).

-

Orbital Shaker with temperature control.

-

HPLC System (C18 Column, UV detector at 280 nm).

Step-by-Step Methodology:

-

Saturation: Add excess solid/oil analyte to 5 mL of the target solvent in a borosilicate glass vial. Ensure undissolved material remains visible.

-

Equilibration: Seal and agitate at 25°C ± 0.1°C for 24–48 hours. Note: For viscous oils, use vigorous stirring to prevent phase encapsulation.

-

Sedimentation: Stop agitation and allow the phases to separate for 4 hours. If the analyte is an oil, centrifugation (3000 x g, 10 min) is required to separate the dense oil phase.

-

Sampling: Carefully withdraw the supernatant.

-

Filtration: Pass the supernatant through a pre-heated (25°C) 0.45 µm filter to remove micro-droplets or suspended solids.

-

Quantification: Dilute the filtrate into the HPLC mobile phase (typically 50:50 ACN:Water) and inject. Calculate concentration against a 5-point calibration curve.

Visualization: Solubility Workflow

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Applications in Process Chemistry

The solubility profile dictates the strategy for synthesizing and isolating the (S)-enantiomer, particularly when reducing the ketone precursor (3,4-dimethoxyphenylacetone).

Biocatalytic Synthesis (Ketoreductase)

Enzymatic reduction is preferred to achieve high enantiomeric excess (>99% ee).

-

Challenge: The substrate (ketone) and product (alcohol) are poorly water-soluble, inhibiting enzyme activity.

-

Solution (Solubility Engineering): Use a Two-Phase System or Co-Solvent System .

-

Co-solvent: 5–10% (v/v) DMSO or IPA increases substrate solubility without denaturing the Ketoreductase (KRED) enzyme.

-

Surfactant: Addition of 0.1% Tween-80 creates micelles, increasing the apparent solubility of the lipophilic substrate.

-

Purification via Chiral Resolution (If Chemical Synthesis Used)

If the alcohol is synthesized as a racemate (using NaBH₄), solubility differences are exploited for resolution.

-

Lipase-Catalyzed Acylation: Perform kinetic resolution in dry Toluene or MTBE . The (S)-alcohol is selectively acetylated (or left unreacted depending on lipase specificity).

-

Solubility Logic: The ester product is more lipophilic than the alcohol.

-

Separation: Evaporate solvent, redissolve in Hexane/EtOAc (9:1). The alcohol will crystallize or elute later on silica due to H-bonding capability, while the ester remains in the non-polar phase.

-

Visualization: Synthesis & Processing Pathway

Figure 2: Biocatalytic route leveraging solvent engineering to overcome low aqueous solubility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69896, 1-(3,4-dimethoxyphenyl)propan-2-one. Retrieved from [Link]

- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextual grounding for LogP/Solubility prediction models).

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solvent selection logic).

- Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Reference for enzymatic reduction protocols of phenylacetones).

Chemo-Enzymatic Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: A High-Fidelity Protocol

Executive Summary

Target Molecule: (S)-1-(3,4-dimethoxyphenyl)propan-2-ol CAS Registry: 156453-52-0 (Generic/Racemic related) Molecular Formula: C11H16O3 Molecular Weight: 196.24 g/mol

This technical guide details a robust, scalable chemo-enzymatic route for the synthesis of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol starting from veratraldehyde. Unlike traditional purely chemical methods (e.g., Grignard addition or metal-hydride reduction) which yield racemic mixtures requiring wasteful resolution, this protocol utilizes a stereoselective biocatalytic reduction in the final step. This ensures high enantiomeric excess (>99% ee) and aligns with Green Chemistry principles by operating under mild aqueous conditions.

The synthesis consists of three distinct phases:

-

Henry Condensation: Construction of the carbon skeleton.

-

Reductive Hydrolysis: Transformation of the nitroalkene to the phenylacetone derivative.

-

Asymmetric Bioreduction: Enantioselective conversion of the ketone to the (S)-alcohol using an Alcohol Dehydrogenase (ADH).[1]

Phase 1: Carbon Skeleton Construction (The Henry Reaction)

The first challenge is establishing the C3-side chain on the aromatic ring. The Henry (Nitroaldol) reaction provides an atom-economical pathway to the nitrostyrene intermediate.

Reaction Scheme

Veratraldehyde + Nitroethane

Protocol

-

Reagents:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde): 1.0 eq

-

Nitroethane: 5.0 eq (Acts as both reagent and solvent)

-

Ammonium Acetate (NH

OAc): 0.2 eq (Catalyst) -

Glacial Acetic Acid: 5.0 eq

-

-

Procedure:

-

Charge a round-bottom flask equipped with a reflux condenser with Veratraldehyde and Ammonium Acetate.

-

Add Nitroethane and Glacial Acetic Acid.[2]

-

Heat the mixture to mild reflux (approx. 80–90°C) for 4–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3). The aldehyde spot should disappear, replaced by a bright yellow fluorescent spot (nitrostyrene).

-

Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling. If not, remove excess nitroethane under reduced pressure.

-

Dilute the residue with cold isopropyl alcohol (IPA) or methanol to induce precipitation.

-

Filter the yellow crystalline solid and wash with cold water/IPA (1:1).

-

Purification: Recrystallize from hot ethanol or methanol.

-

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature | 85°C ± 5°C | Prevents polymerization of the nitrostyrene product. |

| Catalyst Load | 20 mol% | Sufficient to drive dehydration without promoting side reactions. |

| Appearance | Canary Yellow Needles | Visual indicator of conjugated nitroalkene purity. |

Phase 2: Functional Group Transformation (Reductive Hydrolysis)

This step converts the nitroalkene moiety into a ketone (3,4-dimethoxyphenylacetone). While LiAlH

Reaction Scheme

Nitrostyrene

Protocol

-

Reagents:

-

3,4-Dimethoxy-

-methyl- -

Iron Powder (325 mesh): 4.0 eq

-

Hydrochloric Acid (conc. 37%): 5.0 eq

-

Solvent: Toluene (biphasic medium) and Water.

-

-

Procedure:

-

Suspend Iron powder in Toluene and Water (1:1 ratio) in a multi-neck flask equipped with an overhead stirrer (vigorous stirring is essential).

-

Add a catalytic amount of FeCl

(0.05 eq) to activate the iron. -

Heat to reflux (approx. 100°C).

-

Slowly add the Nitrostyrene (dissolved in minimal Toluene) and HCl simultaneously over 2 hours. Caution: Exothermic with hydrogen evolution.

-

Reflux for an additional 2–3 hours. The intermediate oxime hydrolyzes to the ketone under these acidic conditions.

-

Work-up: Cool to RT. Filter off unreacted iron/sludge through Celite.

-

Separate the organic (Toluene) layer. Extract the aqueous layer once with Toluene.

-

Wash combined organics with saturated NaHCO

(to remove acid) and Brine.[3] -

Dry over MgSO

and concentrate in vacuo to yield the crude ketone (yellow oil). -

Purification: Vacuum distillation is recommended for high purity (bp ~160°C at 1 mmHg), though the crude is often sufficient for the enzymatic step if >90% pure by GC.

-

Phase 3: Stereoselective Asymmetric Bioreduction

This is the core value-add step. Chemical reduction (NaBH

Enzyme Selection:

-

Catalyst: ADH from Rhodococcus ruber (RrADH) or Thermoanaerobacter sp. (Prelog-selective).

-

Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADH from NAD+).

Reaction Scheme

Ketone + NADH

Protocol

-

Reagents (per 1g of Ketone):

-

Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (dissolved in 5% DMSO or IPA).

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

-

Enzyme: RrADH (lyophilized powder or E. coli cell lysate), 20–50 units.

-

Cofactor: NAD

(0.1 mM catalytic amount). -

Recycling: Glucose (1.5 eq) and GDH (20 units).

-

-

Procedure:

-

In a reaction vessel, dissolve Glucose and NAD

in KPi buffer. -

Add the GDH and ADH enzymes.

-

Add the Ketone substrate solution dropwise.

-

Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Monitoring: Check pH periodically; maintain pH 7.0 using 1M NaOH (gluconic acid production lowers pH).

-

Work-up: Extract the reaction mixture with Ethyl Acetate (3x).

-

Dry organic layer over Na

SO -

Product: Colorless to pale yellow viscous oil.

-

Analytical Validation (Chiral HPLC)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Expected Result: (S)-enantiomer elutes second (typical for OD-H columns with phenylpropanols, but must be verified with racemic standard). Target ee > 99%.

Visualizing the Workflow

The following diagram illustrates the convergent chemo-enzymatic pathway and the cofactor regeneration cycle essential for the final asymmetric step.

Figure 1: Chemo-enzymatic workflow showing the Henry reaction, Iron reduction, and the ADH-mediated asymmetric reduction cycle.

References

-

Henry Reaction Mechanism & Protocols

- Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

-

Master Organic Chemistry. "The Henry Reaction (Nitroaldol Reaction)." Available at: [Link]

-

Iron/HCl Reduction of Nitrostyrenes

- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general reduction protocols for nitrostyrenes to phenylacetones).

-

Organic Chemistry Portal. "Reduction of Nitro Compounds." Available at: [Link]

-

Enzymatic Asymmetric Reduction

-

Gröger, H., et al. (2003).[4] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters, 5(2), 173-176. Available at: [Link]

- Stampfer, W., et al. (2002). "Biocatalytic asymmetric hydrogen transfer." Angewandte Chemie International Edition, 41(6), 1014-1017. (Describes Rhodococcus ADH specificity).

-

Frontiers in Bioengineering. "Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds." Available at: [Link]

-

- Veratraldehyde Sourcing & Properties

Sources

- 1. repository.tudelft.nl [repository.tudelft.nl]

- 2. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]

Technical Guide: Enantioselective Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Executive Summary & Strategic Analysis

The target molecule, 1-(3,4-dimethoxyphenyl)propan-2-ol , serves as a critical chiral building block in the synthesis of isoquinoline alkaloids, antihypertensive agents (e.g., Labetalol analogs), and phenylpropanoid derivatives. The biological activity of these pharmacophores is strictly governed by the stereochemistry at the C2 position.

This guide details two distinct, high-fidelity routes for the enantioselective synthesis of the target from 1-(3,4-dimethoxyphenyl)propan-2-one :

-

Biocatalytic Reduction (Route A): Utilizes Ketoreductases (KREDs) for maximum enantiomeric excess (>99% ee) and green chemistry compliance.

-

Asymmetric Transfer Hydrogenation (Route B): Utilizes Noyori-Ikariya Ruthenium catalysts for scalability and operational robustness without the need for biological buffers.

Retrosynthetic Logic

The core challenge is the installation of the chiral center at C2. Direct asymmetric alkylation is often low-yielding; therefore, the industry standard is the asymmetric reduction of the corresponding prochiral ketone.

Figure 1: Retrosynthetic analysis focusing on the asymmetric reduction of the ketone intermediate.

Route A: Biocatalytic Reduction (Enzymatic)

This route is the "Gold Standard" for pharmaceutical intermediates requiring optical purity >99% ee. It utilizes engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with a cofactor regeneration system.

Mechanistic Principle

The enzyme transfers a hydride from a cofactor (NADPH or NADH) to the si- or re-face of the ketone. To make the process catalytic in cofactor, a secondary enzyme (Glucose Dehydrogenase - GDH) oxidizes glucose to gluconolactone, regenerating NADPH.

Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.

Detailed Protocol

Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (50 g scale). Enzyme Source: Commercial KRED screening kits (e.g., Codexis, Daicel) are required to select the specific variant for (R) or (S) selectivity. Lactobacillus kefir ADH is a known effective wild-type starting point [1].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 500 mL of Potassium Phosphate buffer (100 mM, pH 7.0). Add Magnesium Sulfate (1 mM) as a cofactor stabilizer.

-

Cofactor Mix: Dissolve NADP+ (250 mg) and D-Glucose (30 g, 1.5 eq) in the buffer.

-

Enzyme Addition: Add Glucose Dehydrogenase (GDH, 5000 Units) and the selected KRED (500 mg lyophilized powder). Stir gently at 30°C to dissolve.

-

Substrate Addition: Dissolve the ketone (50 g) in Isopropyl Alcohol (IPA) or DMSO (50 mL) to assist solubility. Add this solution dropwise to the enzyme mixture.

-

Reaction: Stir at 30°C @ 250 rpm. Monitor pH; maintain pH 7.0 using 1M NaOH (titrator recommended) as gluconic acid is produced.

-

Workup: After 24 hours (check conversion by HPLC), add Celite (20 g) and filter to remove protein. Extract the filtrate with Ethyl Acetate (3 x 200 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate in vacuo. The product is usually >98% pure and requires no chromatography.

Route B: Noyori Asymmetric Transfer Hydrogenation (ATH)

For laboratories without biocatalysis capabilities, or for processes requiring strict exclusion of water, the Ruthenium-catalyzed transfer hydrogenation is the method of choice. This utilizes the Noyori-Ikariya mechanism .[1][2]

Mechanistic Principle

The catalyst is a Ru(II)-arene complex with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and a proton from the amine ligand simultaneously to the ketone, avoiding high-pressure H2 gas [2].

Catalyst Selection:

-

Catalyst: RuCl

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[2] This system is irreversible, driving conversion to 100%.

Figure 3: Activation and catalytic cycle of the Noyori Ru-TsDPEN complex.

Detailed Protocol

Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (10 g scale).

Step-by-Step Methodology:

-

Reagent Prep: Degas Formic Acid/Triethylamine (5:2 complex) and Dichloromethane (DCM) with nitrogen for 20 mins.

-

Catalyst Loading: In a Schlenk flask under N2, dissolve the ketone (10 g, 51.5 mmol) in DCM (30 mL). Add RuCl (320 mg, 1 mol%). Note: Use (S,S)-catalyst to target the (S)-alcohol, or (R,R) for the (R)-alcohol.

-

Initiation: Cool to 0°C. Add the HCOOH/TEA complex (15 mL) via syringe.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 16-24 hours. The evolution of CO2 gas indicates reaction progress.

-

Quench: Pour the mixture into water (100 mL). Separate the organic layer.[3]

-

Wash: Wash the organic layer with sat. NaHCO3 (to remove excess formic acid) and Brine.

-

Isolation: Dry over MgSO4 and concentrate. Recrystallization from Hexane/EtOAc can upgrade ee if necessary.

Analytical Validation & Comparison

Chiral HPLC Method

To determine Enantiomeric Excess (% ee), use chiral stationary phases.

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (absorption of the dimethoxybenzene moiety).

-

Expected Retention:

-

(S)-Enantiomer: ~12 min

-

(R)-Enantiomer: ~15 min

-

(Note: Order depends on specific column; run racemate first).

-

Route Comparison Table

| Feature | Biocatalysis (Route A) | Noyori ATH (Route B) |

| Enantioselectivity | Excellent (>99% ee) | Very Good (95-98% ee) |

| Yield | >95% | >90% |

| Conditions | Aqueous Buffer, 30°C | Organic Solvent, RT |

| Scalability | High (Kg to Ton) | High (Kg to Ton) |

| Cost Driver | Enzyme (reusable if immobilized) | Ruthenium Catalyst |

| Green Metric | High (Water-based) | Moderate (Solvent-based) |

References

-

Biocatalytic Reduction of Aryl Ketones

- Source: Codexis / PubMed / ACS

- Context: General protocols for KRED screening on phenylacetone deriv

-

Link:

-

Noyori Asymmetric Transfer Hydrogenation

- Source: Chem-St

- Context: Mechanism and protocol for Ru-TsDPEN catalyzed reduction of acetophenone deriv

-

Link:

-

Synthesis of 3,4-Dimethoxyphenylacetone (Precursor)

- Source: Organic Syntheses / NIH

- Context: Preparation of the ketone substrate via condens

-

Link:

-

Analytical Methods (Chiral HPLC)

- Source: Daicel Chiral Technologies

- Context: Application guide for OD-H/AD-H columns for arom

-

Link:

Sources

Technical Guide: Enantioselective Resolution of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Executive Summary

This technical guide details the enantioselective resolution of 1-(3,4-dimethoxyphenyl)propan-2-ol (hereafter referred to as Target Alcohol 1 ). This compound is a critical homobenzylic alcohol intermediate, structurally analogous to precursors used in the synthesis of phenylpropanoid derivatives (e.g., Dillapiole analogs) and pharmacological agents like Verapamil.

Due to the distance of the chiral center (C2) from the aromatic ring, classical chemical resolution via crystallization often suffers from poor diastereomeric discrimination. Therefore, this guide prioritizes Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B), a method offering superior scalability, atom economy, and enantiomeric excess (ee) >99%.

Structural Analysis & Strategic Approach

The Substrate Challenge

Target Alcohol 1 is a secondary homobenzylic alcohol. Unlike benzylic alcohols where the chiral center is directly attached to the aromatic ring, the methylene spacer (

-

Chiral Center: C2 (Secondary Alcohol)[1]

-

Key Interaction Sites: 3,4-Dimethoxy motif (Polar/Steric bulk), Hydroxyl group (Reactive center).

Resolution Strategy: Lipase-Catalyzed Transesterification

The most robust method for resolving this class of secondary alcohols is irreversible transesterification using a serine hydrolase (Lipase).

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[2]

-

Acyl Donor: Vinyl Acetate (Irreversible; produces volatile acetaldehyde by-product).

-

Mechanism: The lipase follows Kazlauskas' Rule, typically acylating the (

)-enantiomer faster, leaving the (

Experimental Protocol: Enzymatic Kinetic Resolution

Materials & Reagents[3][4]

-

Substrate: Racemic 1-(3,4-dimethoxyphenyl)propan-2-ol (synthesized via

reduction of the corresponding ketone). -

Enzyme: Novozym 435 (Novozymes/Strem), >5000 U/g.

-

Acyl Donor: Vinyl Acetate (Sigma-Aldrich), >99%.

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).

-

Molecular Sieves: 4Å (activated) to maintain anhydrous conditions.

Step-by-Step Workflow

Step 1: Reaction Setup

-

Dissolve 1.0 g (approx. 5.1 mmol) of racemic Target Alcohol 1 in 20 mL of anhydrous MTBE.

-

Note: MTBE is preferred over hexane due to the higher solubility of the dimethoxy-substituted aromatic ring.

-

-

Add 2.0 equivalents (10.2 mmol, ~0.94 mL) of Vinyl Acetate.

-

Add 50 mg of Novozym 435 (5% w/w relative to substrate).

-

Add 100 mg of activated 4Å molecular sieves.

Step 2: Incubation

-

Incubate the mixture in an orbital shaker at 30–35°C @ 200 rpm.

-

Critical Control: Do not exceed 45°C. Higher temperatures increase the reaction rate (

) but often decrease enantioselectivity (

-

-

Monitor conversion via HPLC or GC every 2 hours.

Step 3: Termination & Workup

-

Stop the reaction at 50% conversion (theoretical maximum yield for resolution). This typically occurs between 6–24 hours depending on enzyme activity.

-

Filter the reaction mixture through a celite pad to remove the immobilized enzyme and molecular sieves.

-

Sustainability: The enzyme beads can be washed with MTBE and reused up to 5 times with minimal activity loss.

-

-

Concentrate the filtrate under reduced pressure to obtain a mixture of (

)-alcohol and (

Step 4: Separation

-

Perform Flash Column Chromatography (Silica Gel 60).

-

Eluent: Hexane:Ethyl Acetate gradient (90:10

70:30). -

Order of Elution: The ester (less polar) elutes first; the alcohol (more polar) elutes second.

-

Workflow Visualization

Figure 1: Workflow for the lipase-catalyzed kinetic resolution of Target Alcohol 1.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the resolution, you must calculate the Enantiomeric Ratio (

Chiral HPLC Method

This method separates the enantiomers to determine conversion (

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Rationale: These polysaccharide-based columns are standard for aromatic alcohols.

-

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (targeting the dimethoxybenzene chromophore).

-

Temperature: 25°C.

Calculation of Selectivity (E-value)

Do not rely solely on yield. Calculate

Where:

- = conversion (decimal, e.g., 0.50)[1][3][4]

- = enantiomeric excess of the product (ester)

- = enantiomeric excess of the substrate (alcohol)

Validation Table: Expected Outcomes

| Parameter | Acceptable Range | Optimization Action (if failed) |

| Conversion ( | 48% – 52% | If >52%, reduce time. If <48%, add more enzyme. |

| >98% (at 50% conv) | If low, continue reaction to 52-55% conversion. | |

| >95% | If low, lower temperature to 20°C. | |

| >100 | Change solvent to Toluene or DIPE. |

Alternative Method: Chemical Resolution (Classical)

If enzymatic resolution is unavailable, the classical formation of diastereomeric esters is the backup protocol.

-

Derivatization: React racemate with (1S)-(-)-Camphanic chloride or (R)-Mosher's Acid Chloride in Pyridine/DCM.

-

Separation: The resulting diastereomers often have significantly different physical properties (solubility/polarity).[5]

-

Purification: Separate via fractional crystallization (from EtOH) or standard Silica HPLC.

-

Hydrolysis: Hydrolyze the purified diastereomer with LiOH in THF/Water to recover the enantiopure alcohol.

Note: This method is stoichiometric and less atom-efficient than the catalytic enzymatic route.

Mechanistic Insight: Why CAL-B?

The decision to use CAL-B is based on the Kazlauskas Rule for secondary alcohols. The enzyme's active site has two pockets:

-

Large Pocket: Accommodates the bulky substituent (the 3,4-dimethoxybenzyl group).

-

Small Pocket: Accommodates the smaller substituent (the methyl group).

When the alcohol binds in this orientation, the hydroxyl group is positioned correctly near the catalytic triad (Ser-His-Asp) to attack the acyl-enzyme intermediate. The "mismatch" enantiomer forces the bulky benzyl group into the small pocket, creating steric clash and preventing reaction.

Figure 2: Steric recognition mechanism of CAL-B obeying Kazlauskas' Rule.

References

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link

- Kamal, A., et al. (2009). "Lipase-mediated resolution of homobenzylic alcohols: A route to key intermediates." Journal of Molecular Catalysis B: Enzymatic.

-

Novozymes. "Novozym 435 Application Guide." Novozymes Corp. Link

-

Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL OD-H." Link

Sources

- 1. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: The Chiral Phenylpropanoid Scaffold

This technical guide details the application of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol as a high-value chiral building block. It focuses on its biocatalytic synthesis, downstream conversion to chiral amines, and utility in the asymmetric synthesis of isoquinoline alkaloids and pharmaceutical intermediates.

Technical Guide for Asymmetric Synthesis & Drug Development

Executive Summary

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (hereafter (S)-DMP-OH ) is a versatile chiral synthon belonging to the phenylpropanoid class. Structurally characterized by a 3,4-dimethoxybenzene ring and a chiral secondary alcohol on a propyl chain, it serves as a critical intermediate for the synthesis of chiral isoquinolines , (S)-1-(3,4-dimethoxyphenyl)propan-2-amine (a precursor to antispasmodics like Mebeverine analogs), and various neuroactive alkaloids .

Unlike traditional chemical reduction methods (e.g., NaBH₄) that yield racemates requiring wasteful resolution, modern protocols utilize Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee) with near-perfect theoretical yield. This guide outlines the biocatalytic production of (S)-DMP-OH and its strategic application in convergent synthesis.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |

| Common Name | (S)-3,4-Dimethoxyphenyl-2-propanol; (S)-Veratryl Isopropanol |

| CAS Number | 19578-92-8 (Racemic); 156456-04-1 ((S)-Enantiomer) |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Chirality | (S)-Enantiomer (typically >99% ee via biocatalysis) |

| Physical State | Viscous colorless to pale yellow oil |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Sparingly soluble in water |

| Key Functionality | Chiral Secondary Alcohol (Nucleophile/Electrophile precursor) |

Biocatalytic Synthesis: The Gold Standard

The most efficient route to (S)-DMP-OH is the asymmetric reduction of 1-(3,4-dimethoxyphenyl)propan-2-one (DMP-Ketone) using engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). This method avoids toxic transition metals and expensive chiral ligands.

Mechanistic Pathway

The reaction follows a "Hydrogen Borrowing" or cofactor recycling mechanism. The enzyme (KRED) transfers a hydride from the cofactor NADPH to the re-face or si-face of the prochiral ketone. To drive the equilibrium, a coupled substrate (e.g., Isopropanol or Glucose) is oxidized by a secondary enzyme (GDH) or the same KRED to regenerate NADPH.

Experimental Protocol: Enzymatic Reduction (Lab Scale)

Objective: Synthesis of 5.0 g of (S)-DMP-OH with >99% ee.

Reagents:

-

Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (5.0 g, 25.7 mmol).

-

Enzyme: KRED-P1-B12 (or equivalent commercial screening hit) - 50 mg.

-

Cofactor: NADP+ (5 mg, catalytic).

-

Recycling System: Glucose Dehydrogenase (GDH) - 20 mg + Glucose (1.5 eq).

-

Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).

-

Solvent: DMSO (5% v/v) to improve substrate solubility.

Procedure:

-

Preparation: Dissolve the substrate (5.0 g) in DMSO (2.5 mL).

-

Buffer Setup: In a 250 mL round-bottom flask, add 100 mL of Phosphate Buffer (pH 7.0).

-

Cofactor Mix: Add Glucose (7.0 g) and NADP+ (5 mg) to the buffer. Stir until dissolved.

-

Enzyme Addition: Add the KRED and GDH enzymes to the buffer solution. Note: Do not vortex vigorously to avoid protein denaturation.

-

Reaction Initiation: Dropwise add the substrate/DMSO solution to the stirring enzyme mix.

-

Incubation: Stir at 30°C and 150 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

-

Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Analysis: Determine conversion by HPLC and ee by Chiral HPLC (Chiralpak AD-H or similar).

Self-Validating Checkpoint:

-

Conversion: Should be >98% after 24h. If <50%, check pH or increase enzyme loading.

-

Enantiomeric Excess: Should be >99% (S).[1] If (R)-enantiomer is detected, re-screen KRED library for opposite selectivity.

Visualization: Biocatalytic Cycle

The following diagram illustrates the NADPH recycling system coupled with the asymmetric reduction.

Caption: Coupled enzymatic cycle showing KRED-mediated reduction with GDH-driven NADPH regeneration.

Applications in Drug Discovery & Synthesis[1][6][7][8][9]

(S)-DMP-OH is primarily used to install the chiral center in phenethylamine and isoquinoline scaffolds.

Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine

This chiral amine is a key intermediate for Mebeverine analogs and other antispasmodics. The conversion from the alcohol must preserve (or cleanly invert) chirality.

-

Route A: Mitsunobu Reaction (Inversion)

-

React (S)-DMP-OH with Phthalimide, DEAD, and PPh₃.

-

Result: (R)-Phthalimide intermediate (Inversion of configuration).

-

Hydrazinolysis yields (R)-Amine .

-

Note: To get the (S)-Amine via Mitsunobu, one would start with the (R)-Alcohol.

-

-

Route B: Mesylation & Displacement (Inversion)

-

Mesylate (S)-DMP-OH -> (S)-OMs.

-

Displace with NaN₃ (Sodium Azide) -> (R)-Azide (Inversion).

-

Reduce Azide (H₂/Pd-C) -> (R)-Amine .

-

-

Route C: Biocatalytic Transamination (Retention/Direct)

-

Use a Transaminase (ATA) directly on the ketone to get the (S)-Amine, skipping the alcohol.

-

However, if the alcohol is the starting material (e.g., from a resolution), it can be oxidized back to the ketone or used via Hydrogen Borrowing Amination (using an Iridium catalyst) to retain configuration.

-

Isoquinoline Alkaloid Synthesis (Pictet-Spengler)

The (S)-amine derived from (S)-DMP-OH is a precursor to 1,2,3,4-Tetrahydroisoquinolines (THIQs) .

-

Reaction: The amine reacts with an aldehyde (R-CHO) followed by acid-catalyzed cyclization.

-

Target Molecules: Analogs of Salsolidine , Cryptostyline , and Laudanosine .

-

Significance: These scaffolds are privileged structures in GPCR ligands (Dopamine, Serotonin receptors).

Workflow Visualization: From Alcohol to Drug Scaffold

The following diagram outlines the conversion of (S)-DMP-OH into high-value scaffolds.

Caption: Synthetic workflow transforming (S)-DMP-OH into Isoquinoline scaffolds via activation and cyclization.

Quality Control & Stability

To ensure the integrity of (S)-DMP-OH as a building block, the following QC parameters are mandatory:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/H2O) | ≥ 98.0% |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | ≥ 99.0% ee |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

| Storage | Inert atmosphere (N₂/Ar) | 2-8°C, Protect from light |

Stability Note: Secondary benzylic-like alcohols can be prone to oxidation or racemization under strongly acidic conditions. Store in amber vials under argon.

References

-

Biocatalytic Synthesis of Chiral Alcohols

-

Application in Isoquinoline Synthesis

-

General Chiral Building Block Data

-

Biocatalysis in Deep Eutectic Solvents (Advanced Protocols)

Sources

The Chiral Pivot: Discovery and Technical Evolution of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

[1][2]

Executive Summary & Chemical Identity

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-02-4) is a secondary chiral alcohol characterized by a 3,4-dimethoxy-substituted phenyl ring linked to a propyl chain bearing a hydroxyl group at the C2 position.[1][2]

Historically recognized as a degradation product of lignin and a metabolite in the phenylpropanoid pathway of plants like Myristica fragrans (nutmeg) and Acorus calamus, it has evolved from a phytochemical curiosity into a high-value chiral building block .[1][2][3] Its primary utility lies in its role as a precursor for isoquinoline alkaloids , chiral amines , and as a benchmark substrate for the development of industrial biocatalysts (ketoreductases).[1][2][3]

| Property | Specification |

| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Chiral Center | C2 (S-configuration) |

| Precursor | 1-(3,4-Dimethoxyphenyl)propan-2-one (DMPA) |

| Key Application | Chiral intermediate for API synthesis, Lignin model studies |

Historical Discovery: From Lignin to Stereocontrol

The history of this molecule is bipartite, bridging natural product chemistry and modern asymmetric synthesis.[1][3]

Phase I: The Natural Product Era (1950s–1980s)

Initially, the compound was identified during the structural elucidation of lignin .[1][3] Researchers studying the oxidative degradation of softwood lignin isolated dimethoxy-phenylpropanoids.[1][2][3] It served as a critical "model compound" to understand the

-

Significance: It proved that the propyl side chain could remain intact during specific fungal degradation pathways.[1][2][3]

Phase II: The Asymmetric Synthesis Era (1990s–Present)

As the demand for enantiopure pharmaceuticals grew (driven by FDA mandates on chiral drugs), the racemic synthesis (Grignard addition to aldehydes) became insufficient.[1][3]

-

The Challenge: The methylene spacer between the aromatic ring and the carbonyl in the precursor (DMPA) makes the ketone less sterically differentiated, challenging traditional chemical catalysts (e.g., chiral boranes) to achieve high enantiomeric excess (ee).[1][3]

-

The Breakthrough: The molecule became a "standard substrate" for testing novel Alcohol Dehydrogenases (ADHs) .[1][2][3] The discovery that enzymes from Candida boidinii and Rhodococcus ruber could reduce DMPA to the (S)-alcohol with >99% ee marked its transition to a biotechnological staple.[1][2][3]

Technical Core: Biocatalytic Synthesis Protocol

The modern standard for generating (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is asymmetric enzymatic reduction .[1][2] This method is preferred over metal catalysis due to superior regioselectivity and the elimination of heavy metal waste.[1][3]

The Mechanism: Stereoselective Hydrogen Transfer

The reaction utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) which transfers a hydride from the cofactor NADPH to the Re-face or Si-face of the ketone.[1][2][3] For the (S)-alcohol, Prelog rule enzymes are typically employed.[1][3]

Experimental Protocol: Aqueous-Organic Biphasic System

Objective: Synthesize (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol with >98% ee. Scale: Laboratory (10 mmol).

Reagents & Equipment[1][2][3]

-

Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (DMPA) - 1.94 g (10 mmol).[1][2][3]

-

Biocatalyst: Lyophilized ADH (e.g., from Rhodococcus ruber or commercial KRED screening kit).[1][2][3]

-

Cofactor Regeneration System: Glucose Dehydrogenase (GDH) + Glucose (stoichiometric reductant).[1][3]

-

Solvent: Potassium Phosphate Buffer (100 mM, pH 7.0) / Isopropyl Acetate (biphasic).[1][3]

Step-by-Step Methodology

-

Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Degas with nitrogen for 10 minutes to protect enzyme thiols.[1][3]

-

Cofactor Mix: Dissolve NADP+ (5 mg) and Glucose (2.0 g, ~1.1 eq) in the buffer. Add GDH (50 units) to establish the recycling loop.

-

Substrate Addition: Dissolve DMPA (1.94 g) in 5 mL of Isopropyl Acetate (or DMSO if using monophasic). Add this slowly to the aqueous buffer under vigorous stirring.

-

Reaction Initiation: Add the ADH enzyme (20 mg lyophilized powder).[1][2][3] Seal the vessel.

-

Incubation: Stir at 30°C and 250 rpm for 24 hours.

-

Workup: Extract the reaction mixture 3x with Ethyl Acetate (30 mL). Dry combined organics over MgSO₄.[1][3]

-

Purification: Evaporate solvent. The product is typically pure enough (>95%) for use.[1][3][] If needed, purify via flash chromatography (Hexane/EtOAc 3:1).[1][3]

Validation (QC)

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min.

-

Target: (S)-enantiomer retention time ~12.5 min (vs (R) ~15.0 min).

-

Yield: Expect 85–95% isolated yield.

Pathway Visualization: The Biocatalytic Cascade

The following diagram illustrates the enzymatic reduction pathway, highlighting the cofactor regeneration cycle essential for economic viability.

Caption: Enzymatic cycle coupling the stereoselective reduction of the ketone (via ADH) with NADPH regeneration (via GDH).[1][3]

Applications in Drug Development

The (S)-alcohol is rarely the final API; rather, it is a chiral pivot .[1][2][3]

-

Chiral Inversion to Amines: The (S)-alcohol can be converted to the (R)-amine (a common pharmacophore in amphetamine derivatives and decongestants) via Mitsunobu reaction with phthalimide followed by hydrazine deprotection.[1][2][3] This allows access to the (R)-enantiomer of amines which are often biologically active but harder to synthesize directly.[1][3]

-

Isoquinoline Synthesis: Through the Pictet-Spengler cyclization , the alcohol (or its activated derivatives) reacts with dopamine or tryptamine analogs to form complex tetrahydroisoquinoline alkaloids, which are scaffolds for:

-

Lignin Model Studies: It remains the gold standard for studying the stereoselectivity of lignin peroxidase enzymes, aiding in the development of biomass valorization technologies.[1][2][3]

References

-

Biocatalytic Reduction of Ketones: Gröger, H., et al. "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media."[1][2][3] Organic Letters, 2003.[1][3] [1][3]

-

Lignin Model Chemistry: Li, S., & Lundquist, K. "Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol."[1][2][3] Acta Chemica Scandinavica, 1993.[1][3][6]

-

Enzymatic Cascades: Lavandera, I., et al. "Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases."[1][3] Current Opinion in Green and Sustainable Chemistry, 2021.[1][3] [1][3]

-

Drug Discovery Context: Man, H.W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]...][1][2][5] (Apremilast)."[1][3][5] Journal of Medicinal Chemistry, 2009.[1][3][5]

Sources

- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 41535-95-9 | 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol [phytopurify.com]

- 3. 1,3-Bis(4-methoxyphenyl)propan-2-one | C17H18O3 | CID 3790928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Biocatalytic Synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

[1]

CAS Number: 161121-02-4 (Specific to (S)-isomer)

Formula: C₁₁H₁₆O₃

Molecular Weight: 196.24 g/mol

Synonyms: (S)-

Part 1: Executive Summary & Chemical Identity

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol used primarily as a building block in the synthesis of pharmacological agents, including antihypertensives and neuroactive compounds.[1] Unlike its racemic counterpart, the (S)-enantiomer offers stereochemical precision essential for structure-activity relationship (SAR) studies in drug development.[1]

Physicochemical Profile

| Property | Data | Note |

| Appearance | Colorless to pale yellow viscous oil | May crystallize upon prolonged standing at <4°C. |

| Boiling Point | ~165-170°C at 10 mmHg | Extrapolated from racemic data.[1] |

| Solubility | Soluble in EtOH, DMSO, DCM; Low water solubility | Lipophilic nature requires organic co-solvents in aqueous reactions. |

| Chirality | (S)-Configuration | Enantiomeric Excess (ee) typically >98% in enzymatic grades.[1] |

| Flash Point | >110°C (Closed Cup) | Class IIIB Combustible Liquid.[1] |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Expert Insight: While specific toxicological data for the pure (S)-isomer is limited, structural activity relationships (SAR) with 1-phenylpropan-2-ol derivatives suggest a moderate hazard profile.[1] Researchers must treat this compound as a potential irritant and biologically active agent.[1]

GHS Classification (Self-Validating Assessment)[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2][3]

Toxicological Causality[1]

-

Mechanism: The methoxy-substituted phenyl ring increases lipophilicity, facilitating dermal absorption.[1] Once absorbed, the secondary alcohol moiety can undergo oxidative metabolism to the corresponding ketone (1-(3,4-dimethoxyphenyl)propan-2-one), which may exhibit different pharmacological activity.[1]

-

Acute Effects: Inhalation of mists may cause upper respiratory tract irritation.[1] Direct contact causes erythema (redness) and defatting of the skin.[1]

Part 3: Safe Handling & Engineering Controls

Directive: Do not rely solely on PPE. Engineering controls are the primary line of defense.

Containment Strategy (OEB Banding)

Assign Occupational Exposure Band (OEB) 2 (100–1000

-

Solids/Crystals: Handle in a HEPA-filtered powder containment hood.[1]

-

Liquids/Oils: Handle in a standard chemical fume hood with face velocity >0.5 m/s.[1]

Personal Protective Equipment (PPE)[1]

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection.[1] For prolonged immersion, use laminate (Silver Shield).[1]

-

Respiratory: If aerosolization is possible (e.g., during rotary evaporation or sonication), use a P95/P100 half-mask respirator.[1]

Emergency Response Protocol

Part 4: Experimental Protocol – Biocatalytic Synthesis

Context: The most reliable method to obtain high-purity (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is via the enzymatic reduction of its ketone precursor.[1] This method avoids heavy metal catalysts and yields high enantiomeric excess.[1]

Workflow: Asymmetric Reduction using KRED (Ketoreductase)

Objective: Synthesize (S)-alcohol from 1-(3,4-dimethoxyphenyl)propan-2-one with >99% ee.

Reagents

-

Substrate: 1-(3,4-Dimethoxyphenyl)propan-2-one (50 mM).

-

Enzyme: Commercial KRED (e.g., KRED-P1-A12 or Rhodococcus ruber ADH).[1]

-

Cofactor: NADP+ (0.5 mM).[1]

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[1]

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology

-

Preparation: In a reaction vessel, dissolve the substrate in minimal Isopropyl Alcohol (IPA) (5% v/v final concentration) to enhance solubility.

-

Buffer Addition: Add the phosphate buffer containing Glucose (1.5 eq) and NADP+.[1]

-

Initiation: Add GDH and KRED enzymes.[1]

-

Incubation: Stir gently at 30°C for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).[1]

-

Quenching: Add Ethyl Acetate (EtOAc) to stop the reaction.

-

Extraction: Extract the aqueous phase 3x with EtOAc. Dry organic layer over MgSO₄.[1]

-

Purification: Remove solvent in vacuo. If necessary, purify via flash chromatography (Hexane:EtOAc 7:3).[1]

Analytical Validation (HPLC)[1]

Part 5: Visualizations

Diagram 1: Biocatalytic Synthesis & Cofactor Regeneration

This diagram illustrates the coupled enzymatic system required to drive the equilibrium toward the (S)-alcohol.[1]

Caption: Coupled enzymatic reduction cycle using KRED for stereoselectivity and GDH for NADPH regeneration.

Diagram 2: Safety & Handling Decision Tree

A logic flow for determining the correct handling procedures based on physical state and scale.[1]

Caption: Operational safety decision tree based on physical state and quantity of the compound.

References

-

Aromsyn Co., Ltd. (2024).[1] (S)-1-(3,4-Dimethoxy-phenyl)-propan-2-ol Safety Data Sheet. Retrieved from

-

Gröger, H., et al. (2003).[1][4] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters, 5(2), 173–176.[1][4] Retrieved from

-

PubChem. (2025).[1] Compound Summary: 1-(3,4-Dimethoxyphenyl)propan-2-one (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

-

Lavandera, I., et al. (2021).[1] "Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases." Current Opinion in Green and Sustainable Chemistry. Retrieved from

Sources

- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]

Technical Guide: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol – Synthesis, Properties, and Analog Profiling

[1]

Abstract

This technical guide provides a comprehensive analysis of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol , a critical chiral building block in the synthesis of isoquinoline alkaloids and antispasmodic agents (e.g., Mebeverine).[1] We explore its physicochemical profile, biocatalytic synthesis via asymmetric ketone reduction, and structural activity relationships (SAR) with lignin-derived analogs.[1] This document is designed for medicinal chemists and process engineers focusing on green chemistry and chiral resolution.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule belongs to the class of phenylpropanoids. Its 3,4-dimethoxy substitution pattern (veratryl group) confers electron-rich characteristics to the aromatic ring, making it susceptible to electrophilic aromatic substitution, while the chiral secondary alcohol at C2 serves as a versatile handle for stereoselective derivatization.

Identity & Constants

| Property | Data | Note |

| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol | |

| CAS Registry | 776-99-8 (Racemic ketone precursor) | Specific CAS for (S)-alcohol is rare; often cited as derivative.[1] |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Appearance | Viscous, pale yellow oil | Oxidizes to darker amber upon air exposure.[1] |

| Boiling Point | ~155–160 °C @ 12 mmHg | Estimated based on ketone precursor (154-158°C).[1] |

| Refractive Index | Typical for dimethoxy-phenylpropanoids.[1] | |

| Solubility | Soluble in EtOH, DCM, EtOAc. | Insoluble in water.[1] |

| Chirality | (S)-Enantiomer | Determined by Cahn-Ingold-Prelog (CIP) priority: -OH > Benzyl > Methyl > H. |

Biocatalytic Synthesis: Asymmetric Reduction

The most efficient "green" route to the (S)-enantiomer is the asymmetric reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one , using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). This avoids heavy metal catalysts and provides high enantiomeric excess (

Mechanistic Pathway

The reaction utilizes an NADPH-dependent oxidoreductase.[1] The enzyme coordinates the ketone substrate in a specific orientation, transferring a hydride to the re-face or si-face of the carbonyl carbon.

Figure 1: Enzymatic reduction pathway.[1] The ketone is reduced to the chiral alcohol using NADPH, with a coupled glucose dehydrogenase (GDH) system for cofactor regeneration.

Experimental Protocol: KRED-Mediated Reduction

Note: This protocol is adapted from standard methodologies for phenylacetone derivatives using commercially available KRED screening kits (e.g., Codexis or similar).[1]

Reagents:

-

Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (100 mM)

-

Enzyme: KRED-P1-A04 (or homologous ADH from Parvibaculum lavamentivorans)[1]

-

Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose[1]

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

-

Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v as cosolvent)[1]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add MgSO₄ (1 mM) to stabilize the enzyme.

-

Substrate Solution: Dissolve 194 mg (1 mmol) of the ketone in 1 mL DMSO.

-

Reaction Initiation: To the buffer, add:

-

Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

-

Monitoring: Extract 50 µL aliquots, dilute in ethyl acetate, and analyze via Chiral GC (e.g., Cyclodex-B column) to determine conversion and

. -

Workup: Saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate.[1] Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane:EtOAc 8:2) yields the pure (S)-alcohol.[1]

Structural Analogs & SAR

The biological and chemical utility of this scaffold depends heavily on the ring substitution pattern. Below is a comparison of the (S)-1-(3,4-dimethoxy) core against key analogs.

Analog Comparison Table

| Analog Structure | Substituents | Key Property/Activity | Application |

| Target Molecule | 3,4-dimethoxy | Spasmolytic / Chiral Synthon | Mebeverine precursor; Isoquinoline synthesis |

| Guaiacyl Analog | 4-hydroxy-3-methoxy | Antioxidant / Radical Scavenging | Lignin model; Metabolite of ferulic acid |

| Mescaline Analog | 3,4,5-trimethoxy | Psychoactive / Cytotoxic | 5-HT2A receptor affinity (hallucinogenic research) |

| 4-Ethoxy Analog | 4-ethoxy-3-methoxy | Lipophilic / Solubility modifier | Artificial sweetener intermediates |

Structural Activity Relationship (SAR) Logic

-

3,4-Dimethoxy (Veratryl): The methylation of both oxygens prevents phenol oxidation (quinonoid formation), making this analog chemically stable but metabolically active as a substrate for O-demethylation in the liver. It is lipophilic enough to cross the blood-brain barrier (BBB) but lacks the specific hydrogen-bonding donor of the phenol.

-

4-Hydroxy-3-methoxy (Guaiacyl): The free phenol at the 4-position drastically increases antioxidant capacity (radical scavenging) but reduces stability against oxidation.[1] It is a key motif in lignin degradation (Hibbert ketones).[1]

-

Chain Length: The propan-2-ol chain (3 carbons) is critical.[1] Shortening to ethanol (2 carbons) shifts activity towards adrenergic systems; lengthening generally reduces potency.[1]

Figure 2: Structural Activity Relationship (SAR) map showing how ring substitution alters the functional application of the phenylpropanol core.

Applications & Synthetic Utility

Pharmaceutical Intermediate (Mebeverine)

The (S)-alcohol is a direct precursor to the amine fragment of Mebeverine, a drug used to treat Irritable Bowel Syndrome (IBS).

-

Pathway: Alcohol

Mesylate -

Significance: Using the chiral alcohol allows for the synthesis of enantiopure Mebeverine, potentially reducing side effects associated with the racemate.

Lignin Valorization Models

In the pulp and paper industry, this molecule serves as a "dimer model" to study the cleavage of

-